molecular formula C15H13F2NO B11782045 3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11782045
M. Wt: 261.27 g/mol
InChI Key: OUZSICJFUOYNIP-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) . Another approach includes the use of visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a benzo[b][1,4]oxazine core, which is known for its diverse biological activities. The difluorophenyl group enhances its lipophilicity and biological activity by influencing the compound's interaction with biological targets. Its molecular formula is C15H14F2NC_{15}H_{14}F_2N with a molecular weight of approximately 262.27 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of 3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated significant growth inhibition in several cancer cell lines, including SNB-19 and OVCAR-8. Percent growth inhibition (PGI) rates were reported as high as 86.61% for certain derivatives containing similar structural motifs .
  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects:

  • Broad-Spectrum Activity : Studies indicate that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, with some compounds showing significant Minimum Inhibitory Concentration (MIC) values .
  • Potential Applications : The antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains, making it a candidate for further development in antibiotic therapies.

Drug Design and Synthesis

The synthesis of this compound involves several synthetic pathways that can be optimized for yield and efficiency:

  • Synthetic Routes : Various synthetic routes have been developed to create this compound efficiently. These methods often involve the cyclization of appropriate precursors under specific conditions to yield the benzo[b][1,4]oxazine structure.
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the difluorophenyl group or the methyl substituent can significantly affect potency and selectivity against cancer or microbial targets.

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of benzo[b][1,4]oxazine derivatives for their anticancer properties. The results indicated that modifications at the 7-position significantly enhanced cytotoxicity against various cancer cell lines compared to unmodified compounds .

CompoundCell LinePercent Growth Inhibition (%)
ASNB-1986.61
BOVCAR-885.26
CNCI-H4075.99

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited MIC values below 10 µg/mL, indicating strong antibacterial activity .

CompoundPathogenMinimum Inhibitory Concentration (µg/mL)
DStaphylococcus aureus<10
EEscherichia coli<10

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the 3,5-difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activities compared to other similar compounds .

Biological Activity

3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of interest due to its potential therapeutic applications, particularly in the fields of cardiovascular and neurodegenerative diseases. This article reviews the biological activity of this compound based on existing literature, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H13F2NOC_{15}H_{13}F_2NO with a molecular weight of approximately 261.27 g/mol. It features a benzo[b][1,4]oxazine core which is significant for its biological activity.

PropertyValue
Molecular FormulaC15H13F2NOC_{15}H_{13}F_2NO
Molecular Weight261.27 g/mol
CAS Number1710834-05-1
Purity97%

Research indicates that derivatives of benzo[b][1,4]oxazine compounds can act as inhibitors of key enzymes involved in various signaling pathways. For instance, one study identified a related compound as a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), which plays a critical role in cellular processes such as metabolism and cell survival. The inhibition of GSK-3β has implications for treating Alzheimer's disease and cancer .

Cardiovascular Applications

A series of studies have explored the cardiovascular effects of benzo[b][1,4]oxazine derivatives. One notable study reported that certain derivatives could block thromboxane A2 receptors while activating prostacyclin receptors, suggesting potential use in anti-thrombotic therapies without causing hypotensive side effects . Specifically, the compound's ability to modulate these pathways indicates it may help manage conditions like hypertension and thrombosis.

Neuroprotective Effects

In neuropharmacology, compounds similar to this compound have been evaluated for their neuroprotective properties. The inhibition of GSK-3β not only aids in cancer treatment but also has shown promise in protecting neurons from degeneration associated with Alzheimer's disease . In vitro studies demonstrated that treatment with these compounds led to increased levels of phosphorylated GSK-3β Ser9 in neuroblastoma cells, indicating effective inhibition .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

  • GSK-3β Inhibition : A study reported a derivative with an IC50 value of 1.6 μM against GSK-3β. This finding underscores the compound's potential as a therapeutic agent in neurodegenerative diseases where GSK-3β is implicated .
  • Cardiovascular Efficacy : Another investigation into the structure-activity relationship revealed that modifications to the benzo[b][1,4]oxazine core can enhance selectivity and potency for thromboxane receptor antagonism while maintaining safety profiles .

Properties

Molecular Formula

C15H13F2NO

Molecular Weight

261.27 g/mol

IUPAC Name

3-(3,5-difluorophenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H13F2NO/c1-9-2-3-13-15(4-9)19-8-14(18-13)10-5-11(16)7-12(17)6-10/h2-7,14,18H,8H2,1H3

InChI Key

OUZSICJFUOYNIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(CO2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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